Antcin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosta-8,24(28)-dien-26-oic acid, 4-methyl-3,11-dioxo-, (4alpha,5alpha)- is a natural product found in Taiwanofungus camphoratus with data available.
Scientific Research Applications
Anti-inflammatory Properties
Ergostanes, including compounds closely related to Ergosta-8,24(28)-dien-26-oic acid, have been studied for their anti-inflammatory effects. For instance, ergostanes isolated from Antrodia salmonea showed significant anti-inflammatory activities in activated inflammatory cells due to their potent antioxidative activity (Shen et al., 2007). Similarly, ergostane-type steroids from Euphorbia chamaesyce demonstrated inhibitory effects on Epstein-Barr virus early antigen activation (Tanaka et al., 2000).
Antifungal and Antimicrobial Effects
Ergostane derivatives, including structures similar to Ergosta-8,24(28)-dien-26-oic acid, have been found to possess antifungal and antimicrobial properties. For example, compounds isolated from Ganoderma annulare showed inhibitory effects against fungi like Microsporum canis and Trichophyton mentagrophytes (Smânia et al., 2003). Additionally, metabolites from Colletotrichum sp., an endophyte in Artemisia annua, including ergosterol derivatives, exhibited antimicrobial activities against various bacteria and fungi (Lu et al., 2000).
Antileishmanial Activity
Sterols from Trametes versicolor, including ergostanes, showed promising antileishmanial activity. Specifically, these compounds were effective against Leishmania amazonensis, suggesting potential use in treating leishmaniasis (Leliebre-Lara et al., 2016).
Cytotoxic Properties
Ergostane derivatives from various sources have been evaluated for their cytotoxicity against tumor cells. For instance, cytotoxic ergosterols from Paecilomyces sp. J300 showed moderate cytotoxicity against five tumor cell lines, highlighting their potential in cancer research (Kwon et al., 2002).
Properties
Molecular Formula |
C29H42O4 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18?,19+,21-,22+,23+,28+,29-/m1/s1 |
InChI Key |
WTSUWKBKPMVEBO-QMHPZZQYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |
SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Synonyms |
antcin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.